molecular formula C11H18O4 B2533255 1,3-Diethyl 2-cyclobutylpropanedioate CAS No. 76731-17-4

1,3-Diethyl 2-cyclobutylpropanedioate

Cat. No.: B2533255
CAS No.: 76731-17-4
M. Wt: 214.261
InChI Key: ZULXCGVXEGQINO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-cyclobutylpropanedioate can be synthesized through the esterification of 2-cyclobutylmalonic acid with ethanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-cyclobutylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethyl 2-cyclobutylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-cyclobutylpropanedioate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s ester groups can be hydrolyzed to form carboxylic acids and alcohols, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-cyclobutylpropanedioate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other malonate derivatives.

Properties

IUPAC Name

diethyl 2-cyclobutylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULXCGVXEGQINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76731-17-4
Record name 1,3-diethyl 2-cyclobutylpropanedioate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium (10.3 g, 0.44 mmol) was dissolved in dry ethanol (300 ml) under a nitrogen atmosphere and to the cooled solution (0° C.) was added diethyl malonate (71 g, 0.44 mmol). After stirring for 15 minutes cyclobutyl bromide (60 g, 0.44 mmol) was added and the solution was heated to reflux overnight. The cooled mixture was evaporated and the residue was partitioned between water and ether. The ether layer was separated, dried over anhydrous magnesium sulphate and evaporated. The residue was distilled to give diethyl cyclobutylmalonate (40 g, 42%) (bp. 74°-75° C. at 0.5 mm Hg).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three

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